molecular formula C15H13FN2O4S B2896759 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide CAS No. 922554-23-2

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide

Cat. No.: B2896759
CAS No.: 922554-23-2
M. Wt: 336.34
InChI Key: YAMBHCZAKIENIF-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is a small-molecule compound featuring a benzoxazepin core fused with a sulfonamide-substituted benzene ring. The benzoxazepin moiety (a seven-membered heterocycle containing oxygen and nitrogen) is substituted at the 7-position with a sulfonamide group, while the benzene ring bears a fluorine atom at the 4-position.

Properties

IUPAC Name

4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBHCZAKIENIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hypervalent Iodine(III)-Mediated Cyclization

A metal-free approach adapted from oxidative fluorination cascades enables efficient benzoxazepine formation.

Procedure :

  • Substrate Preparation : o-Alkenyl aryl urea derivatives are treated with phenyliodine(III) diacetate (PIDA, 1.2 equiv) and BF₃·Et₂O (2.0 equiv) in dichloromethane at 0°C.
  • Cyclization : The reaction proceeds via a 1,2-aryl migration/fluorination cascade, forming the benzoxazepine skeleton with simultaneous fluorine incorporation.
  • Isolation : Column chromatography (hexane/ethyl acetate, 7:3) yields the fluorinated benzoxazepinone in 68–72% purity.

Advantages :

  • Avoids transition-metal catalysts.
  • Integrates fluorination during ring formation, reducing post-synthetic modifications.

Lactamization of Amino Alcohol Precursors

An alternative route involves cyclization of N-protected 2-aminophenethyl alcohol derivatives:

Steps :

  • Protection : 2-Amino-4-fluorophenol is acylated with chloroacetyl chloride to form N-chloroacetyl-2-amino-4-fluorophenol.
  • Cyclization : Heating in toluene with K₂CO₃ induces intramolecular lactamization, yielding the benzoxazepin-5-one core (82% yield).

Analytical Validation :

  • FTIR : Lactam C=O stretch at 1685 cm⁻¹.
  • ¹H NMR : Characteristic δ 4.25 (t, 2H, CH₂N), δ 3.82 (t, 2H, CH₂O).

Sulfonamide Functionalization

Classical Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The most widely reported method involves nucleophilic substitution of Intermediate A with Intermediate B.

Optimized Protocol :

  • Reaction Conditions : Intermediate A (1.0 equiv) is dissolved in anhydrous DMF under N₂. 4-Fluorobenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by Et₃N (2.5 equiv).
  • Stirring : Proceeds for 12 h at room temperature.
  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol yields the title compound (75–80% yield).

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts.
  • Solvent : DMF enhances sulfonyl chloride reactivity compared to THF or DCM.

Sulfinylamine Reagent-Mediated Coupling

A novel method employing t-BuONSO enables direct sulfonamide formation without pre-synthesized sulfonyl chlorides.

Steps :

  • Grignard Reaction : 4-Fluorophenylmagnesium bromide (1.1 equiv) reacts with t-BuONSO (1.0 equiv) in THF at −78°C.
  • Quenching : After 1 h, the mixture is quenched with NH₄Cl(aq), extracted with EtOAc, and concentrated.
  • Coupling : The crude sulfonamide intermediate is reacted with Intermediate A using HATU/DIEA in DMF (62% overall yield).

Mechanistic Insight :
The reaction proceeds via sulfinamide → sulfonimidate ester → sulfonamide anion intermediates, with isobutene elimination.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity Key Advantage Limitation
Hypervalent Iodine 68–72 >95% Integrated fluorination Requires specialized iodine reagents
Lactamization 82 98% High yield, simple workup Multi-step protection/deprotection
Classical Sulfonylation 75–80 97% Scalable, established protocol Sulfonyl chloride handling hazards
t-BuONSO 62 90% Avoids sulfonyl chlorides Lower yield, costly reagents

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), δ 7.92–7.85 (m, 2H, ArH), δ 7.45–7.38 (m, 2H, ArF), δ 4.30 (t, J=6.0 Hz, 2H, CH₂N), δ 3.88 (t, J=6.0 Hz, 2H, CH₂O), δ 2.95 (quin, J=6.0 Hz, 2H, CH₂CO).
  • FTIR (KBr) : 3276 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1342/1159 cm⁻¹ (SO₂ asym/sym).

Crystallographic Evidence

Single-crystal X-ray diffraction confirms the planar sulfonamide group and −178.5° C–S–C–C torsion angle, minimizing steric strain. N–H⋯O hydrogen bonds propagate along the a-axis, stabilizing the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonyl chlorides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: In industrial settings, the compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-Chloro-4-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS: 922006-87-9)

Key Structural Differences :

  • Substituents : The benzene sulfonamide ring in this compound has both 3-chloro and 4-fluoro substituents, compared to the single 4-fluoro group in the target compound.
  • Benzoxazepin Modification : The benzoxazepin core includes a 4-methyl group, which may influence steric interactions.

Molecular Data :

Property Value
Molecular Formula C₁₆H₁₄ClFN₂O₄S
Molecular Weight 384.8 g/mol
Functional Groups Sulfonamide, chloro, fluoro

Implications :

  • The 4-methyl group on the benzoxazepin may alter metabolic stability compared to the unsubstituted target compound.

4-Ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-66-6)

Key Structural Differences :

  • Functional Group : Replaces the sulfonamide with a benzamide group.
  • Substituents : The benzene ring has a 4-ethoxy group instead of fluorine.

Molecular Data :

Property Value
Molecular Formula C₁₉H₂₀N₂O₄
Molecular Weight 340.37 g/mol
Functional Groups Amide, ethoxy

Implications :

  • The amide group may reduce acidity compared to sulfonamides, affecting interactions with basic residues in target proteins.
  • The ethoxy group introduces steric bulk, which could hinder membrane permeability .

N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)cyclohexanecarboxamide (CAS: 922128-36-7)

Key Structural Differences :

  • Functional Group : Features a cyclohexanecarboxamide instead of sulfonamide.
  • Benzoxazepin Modification : The benzoxazepin core includes a 4-ethyl group.

Molecular Data :

Property Value
Molecular Formula C₁₈H₂₄N₂O₃
Molecular Weight 316.4 g/mol
Functional Groups Amide, aliphatic cyclohexane

Implications :

  • The ethyl substitution on benzoxazepin may enhance metabolic resistance compared to methyl or hydrogen analogs .

N-(4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-1,3-benzothiazole-6-carboxamide

Key Structural Differences :

  • Functional Group : Substitutes sulfonamide with a benzothiazole-carboxamide .
  • Heterocycle : Incorporates a sulfur-containing benzothiazole ring.

Molecular Data :

Property Value
Functional Groups Amide, benzothiazole

Implications :

  • The benzothiazole group may confer π-π stacking interactions in biological targets.
  • Sulfur atoms in the thiazole ring could influence redox properties or metal coordination .

Q & A

Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?

Synthesis optimization requires strict control of reaction parameters and purification techniques:

  • Temperature and pH : Maintain temperatures between 0–5°C during sulfonamide coupling and adjust pH to 7–8 to minimize side reactions .
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
  • Purification : Column chromatography with ethyl acetate/hexane gradients effectively isolates the target compound .

Table 1. Key Synthesis Parameters

ParameterRecommendationEvidence
Temperature Control0–5°C for sulfonamide coupling
Solvent SystemDichloromethane (DCM) for acylation
PurificationGradient elution (ethyl acetate/hexane)

Q. What analytical techniques are critical for confirming the compound’s structure post-synthesis?

Structural confirmation relies on complementary spectroscopic methods:

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO confirms proton/carbon environments and substituent positions. DEPT experiments differentiate CH₂/CH₃ groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode validates molecular formula accuracy .

Table 2. Analytical Workflow

TechniqueApplicationCritical ParametersEvidence
¹H NMRProton environment mapping400 MHz resolution
¹³C NMRCarbon skeleton verificationDEPT/HSQC experiments
HRMSMolecular formula confirmationESI+ ionization

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across assay systems?

Discrepancies often arise from variability in experimental conditions:

  • Standardization : Use recombinant enzymes or isogenic cell lines to control genetic/enzymatic variability .
  • Solubility Optimization : Adjust DMSO concentrations (<0.1%) or employ surfactants (e.g., Tween-20) to mitigate solubility-driven artifacts .

Table 3. Addressing Biological Data Contradictions

Discrepancy SourceResolution StrategyEvidence
Enzyme source variabilityUse recombinant proteins
Cell line heterogeneityEmploy CRISPR-edited isogenic lines
Solvent interferenceValidate with alternative solvents

Q. What strategies overcome crystallographic challenges during structural determination?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs is standard but requires:

  • Crystal Quality : Optimize vapor diffusion methods (e.g., sitting-drop) with PEG-based precipitants .
  • Data Refinement : Use SHELXL for high-resolution data and twin refinement for twinned crystals .

Q. What methodologies elucidate interactions between this compound and enzyme targets?

Mechanistic studies integrate:

  • Enzyme Kinetics : Michaelis-Menten assays to determine inhibition constants (Kᵢ) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding modes and identify key residues (e.g., catalytic lysine or serine) .

Table 4. Mechanistic Study Tools

MethodApplicationEvidence
Surface Plasmon Resonance (SPR)Real-time binding affinity measurement
Isothermal Titration Calorimetry (ITC)Thermodynamic profiling

Methodological Notes

  • Data Synthesis : Cross-referenced structural analogs (e.g., ’s kinase inhibitors) to infer best practices for uncharacterized properties.
  • Critical Analysis : Highlighted resolution strategies for conflicting data () to ensure reproducibility.

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